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Compound of Interest

Compound Name:
2-Amino-3-chloro-5-fluorobenzoic

acid

Cat. No.: B1518977 Get Quote

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in medicinal

chemistry, serving as foundational precursors for a multitude of therapeutic agents. The

introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy

in modern drug design to modulate molecular properties.[1][2] Fluorine, with its small size and

high electronegativity, can enhance metabolic stability by blocking sites of enzymatic oxidation,

increase binding affinity through favorable electrostatic interactions, and improve membrane

permeability.[2] Chlorine can also influence lipophilicity and participate in halogen bonding,

further fine-tuning a drug candidate's profile.

2-Amino-3-chloro-5-fluorobenzoic acid embodies this principle of strategic halogenation. It

serves as a key intermediate for constructing heterocyclic structures such as quinazolinones, a

class of compounds renowned for a wide spectrum of pharmacological activities, including

anticancer, anti-inflammatory, and antimicrobial properties.[3] For instance, the related

compound 2-amino-3-chlorobenzoic acid has been identified in natural products and shown to

exhibit potent anticancer activity by inhibiting the critical PI3K/AKT signaling pathway,

highlighting the inherent biological potential of this structural class.[3][4] This guide delves into

the technical details of 2-Amino-3-chloro-5-fluorobenzoic acid, positioning it as a high-value

intermediate for next-generation chemical and pharmaceutical innovation.

Chemical Identity and Physicochemical Properties
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Accurate identification is paramount for regulatory compliance, synthesis planning, and

experimental reproducibility. The key identifiers and properties of 2-Amino-3-chloro-5-
fluorobenzoic acid are summarized below.

Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name
2-Amino-3-chloro-5-

fluorobenzoic acid
N/A

CAS Number 1022961-12-1 [5][6]

Molecular Formula C₇H₅ClFNO₂ [5]

Molecular Weight 189.57 g/mol

Canonical SMILES
C1=C(C=C(C(=C1C(=O)O)N)C

l)F
N/A

InChI Key
ARIQKGDNEINNLI-

UHFFFAOYSA-N

Other Identifier MFCD11193640 [5]

Table 2: Physicochemical Properties
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Property Value Notes

Appearance
White to light yellow

powder/crystal
Based on typical supplier data.

Melting Point
Data not available in searched

literature

Typically determined

experimentally.

Boiling Point Data not available
Likely to decompose upon

heating.

Solubility

Soluble in organic solvents like

DMF, DMSO. Limited solubility

in water.

Inferred from structurally

similar compounds.

pKa Data not available

Expected to have two pKa

values for the carboxylic acid

and the amino group.

Synthesis and Mechanistic Insights
While multiple synthetic routes to halogenated anthranilic acids exist, a common and logical

approach involves the sequential functionalization of a readily available starting material. A

plausible pathway for 2-Amino-3-chloro-5-fluorobenzoic acid can be conceptualized starting

from 3-chloro-5-fluorotoluene, proceeding through nitration, oxidation, and final reduction steps.

The rationale for this sequence is rooted in the directing effects of the substituents on the

aromatic ring. In the starting material, the methyl group is an ortho-, para-director, while the

halogens are deactivating but also ortho-, para-directing. Nitration is expected to occur at the

position ortho to the methyl group and para to the fluorine, which is sterically accessible.

Subsequent oxidation of the methyl group to a carboxylic acid, followed by the reduction of the

nitro group to an amine, yields the target compound.
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Caption: Proposed synthetic workflow for 2-Amino-3-chloro-5-fluorobenzoic acid.

Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure. All steps must be performed by trained personnel

in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 3-Chloro-5-fluorotoluene

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel,

and a thermometer.

Reagents: To the flask, add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0-5 °C

using an ice-salt bath.
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Reaction: Slowly add 3-chloro-5-fluorotoluene (1.0 eq) to the stirred sulfuric acid. Prepare a

nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid in

the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the

internal temperature does not exceed 10 °C.

Causality: This low temperature is critical to control the highly exothermic nitration

reaction, preventing over-nitration and the formation of unwanted byproducts.

Workup: After the addition is complete, allow the mixture to stir at room temperature for 2-4

hours. Monitor progress with Thin-Layer Chromatography (TLC). Carefully pour the reaction

mixture over crushed ice. The precipitated solid, 2-nitro-3-chloro-5-fluorotoluene, is collected

by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Oxidation to 2-Nitro-3-chloro-5-fluorobenzoic acid

Setup: In a round-bottom flask fitted with a reflux condenser, suspend the nitro-intermediate

from Step 1 in water.

Reaction: Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise to the suspension.

Heat the mixture to reflux (approx. 100 °C) and maintain for 6-8 hours, or until the purple

color of the permanganate has disappeared.

Self-Validation: The disappearance of the purple MnO₄⁻ ion and the formation of a brown

manganese dioxide (MnO₂) precipitate indicates the reaction's progression and eventual

completion.

Workup: Cool the mixture and filter off the MnO₂ solid. Wash the solid with hot water.

Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2.

The white precipitate of 2-nitro-3-chloro-5-fluorobenzoic acid is collected by filtration, washed

with cold water, and dried.

Step 3: Reduction to 2-Amino-3-chloro-5-fluorobenzoic acid

Setup: Charge a flask with the nitro-benzoic acid from Step 2, ethanol, and water.

Reaction: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of concentrated HCl. Heat

the mixture to reflux for 3-5 hours. The progress is monitored by TLC until the starting
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material is consumed.

Mechanism: In this Béchamp reduction, iron metal in acidic medium acts as the reducing

agent, converting the nitro group to an amine.

Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the

remaining aqueous solution to ~4-5 with a base (e.g., sodium bicarbonate), causing the

product to precipitate.

Purification: Collect the crude 2-Amino-3-chloro-5-fluorobenzoic acid by filtration.

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified

product.

Applications in Drug Discovery and Development
The primary value of 2-Amino-3-chloro-5-fluorobenzoic acid lies in its role as a versatile

intermediate. Its amino and carboxylic acid groups provide reactive handles for constructing

more complex molecules.

Synthesis of Heterocycles: It is an ideal precursor for synthesizing fused heterocyclic

systems, particularly quinazolines and quinazolinones.[3] The general route involves an

initial N-acylation of the amino group, followed by a cyclization reaction, often with a

dehydrating agent. These scaffolds are central to numerous drugs with applications in

oncology, inflammation, and infectious diseases.

Fluorine-Enhanced Pharmaceuticals: As a fluorinated building block, this compound is

valuable for "fluorine editing"—the strategic placement of fluorine to enhance a drug's

therapeutic index.[1] The C-F bond is highly stable, and its presence can block metabolic

pathways, increasing the drug's half-life and bioavailability.[2]

Agrochemicals: Similar to pharmaceuticals, the introduction of halogens can enhance the

efficacy and selectivity of herbicides and pesticides. This compound can serve as an

intermediate in the production of novel agrochemicals.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1518977?utm_src=pdf-body
https://www.benchchem.com/product/b1518977?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Amino_3_chlorobenzoic_Acid_in_Pharmaceutical_Synthesis.pdf
https://pubmed.ncbi.nlm.nih.gov/31740056/
https://www.nbinno.com/article/other-organic-chemicals/role-of-3-chloro-2-fluorobenzoic-acid-pharmaceutical-innovation-fx
https://www.smolecule.com/products/s14141922
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1518977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Amino-3-chloro-
5-fluorobenzoic acid
(Key Building Block)

N-Acylation &
Cyclization Reactions

Quinazolinone Core
(Privileged Scaffold)

Bioactive Drug
Candidates

(e.g., Kinase Inhibitors)

Click to download full resolution via product page

Caption: Role as a building block in pharmaceutical synthesis workflow.

Spectroscopic and Analytical Characterization
Quality control is essential to ensure the purity and identity of the synthesized compound. A

combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC): Used to assess purity. A typical method

would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and

water (containing 0.1% trifluoroacetic acid), with UV detection. Purity should ideally be

>98%.

¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ would show characteristic

signals for the two aromatic protons, which would appear as doublets or doublet of doublets

due to coupling with each other and with the fluorine atom. The amine (NH₂) and carboxylic

acid (COOH) protons would appear as broad singlets.

¹³C NMR (Carbon NMR): Will show seven distinct carbon signals. The signals for the

carbons bonded to or near the fluorine atom will exhibit characteristic splitting (C-F coupling

constants), which is a definitive confirmation of the fluorine's presence and position.

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion peak

[M-H]⁻ at m/z 188.0 or [M+H]⁺ at m/z 190.0. The characteristic isotopic pattern of chlorine

(³⁵Cl/³⁷Cl in a ~3:1 ratio) would be observable at [M] and [M+2], confirming the presence of

one chlorine atom.

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretches for the amine

(~3300-3500 cm⁻¹), a C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), and C-F and

C-Cl stretches in the fingerprint region.
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Safety, Handling, and Storage
2-Amino-3-chloro-5-fluorobenzoic acid is classified as a hazardous substance and must be

handled with care.[5]

Table 3: GHS Hazard and Precautionary Statements

Category Code Statement

Hazard H301 Toxic if swallowed.

Hazard H315 Causes skin irritation.

Hazard H319 Causes serious eye irritation.

Hazard H335
May cause respiratory

irritation.

Precaution P261
Avoid breathing

dust/mist/spray.

Precaution P270
Do not eat, drink or smoke

when using this product.

Precaution P280

Wear protective

gloves/protective clothing/eye

protection/face protection.

Precaution P301+P310

IF SWALLOWED: Immediately

call a POISON

CENTER/doctor.

Precaution P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

Avoid generating dust. Wear appropriate PPE, including safety glasses with side shields, a
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lab coat, and nitrile gloves.[5] Emergency eyewash fountains and safety showers should be

readily accessible.[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.[5]

Disposal: Dispose of contents and container in accordance with licensed collector's sorting

instructions and local, state, and federal regulations. Do not allow to enter drains or

waterways.[5]

Conclusion
2-Amino-3-chloro-5-fluorobenzoic acid is more than just a chemical intermediate; it is an

enabling tool for innovation in drug discovery and materials science. Its carefully arranged

functional groups provide a robust platform for synthesizing high-value molecules with tailored

properties. Understanding its synthesis, reactivity, and handling is crucial for researchers

aiming to leverage the power of halogenation in creating next-generation pharmaceuticals and

other advanced materials. This guide provides the foundational knowledge for scientists to

confidently and safely incorporate this versatile building block into their research and

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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